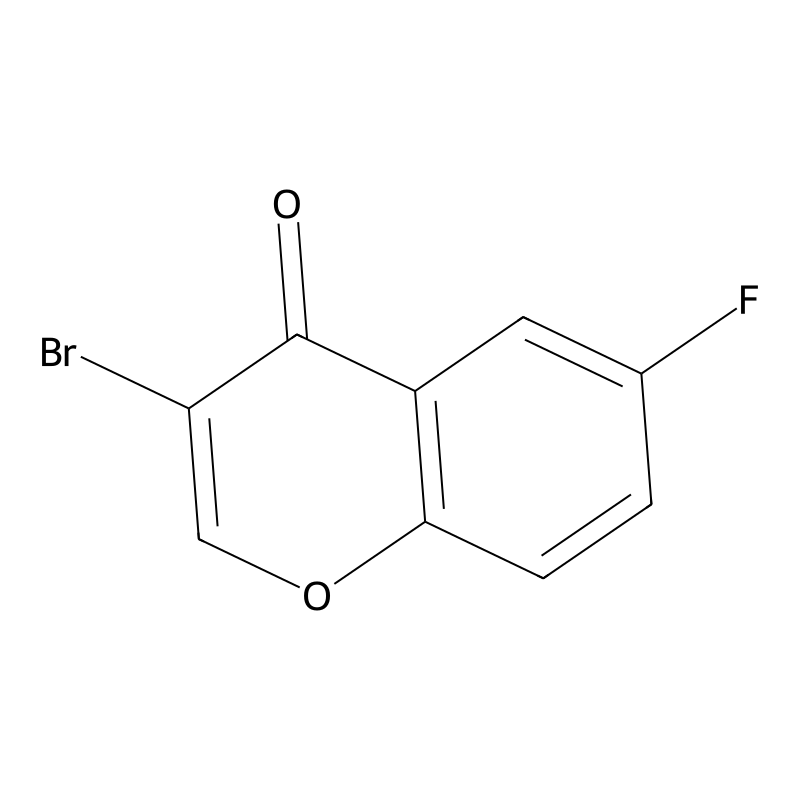3-Bromo-6-fluorochromone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Bromo-6-fluorochromone is a chemical compound with the molecular formula CHBrF O and a molecular weight of 243.03 g/mol. It belongs to the class of chromones, which are oxygen-containing heterocycles characterized by a benzopyranone structure. The compound features a bromine atom at the third position and a fluorine atom at the sixth position of the chromone ring, contributing to its unique chemical properties and potential biological activities .
- Electrophilic Substitution: The presence of bromine and fluorine makes the compound susceptible to electrophilic aromatic substitution reactions, which can lead to the introduction of other substituents on the aromatic ring.
- Nucleophilic Reactions: The carbonyl group in the chromone structure can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
- Cycloaddition Reactions: It can also participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, leading to the formation of more complex molecules .
Research indicates that 3-bromo-6-fluorochromone exhibits potential biological activities, particularly in the field of medicinal chemistry. It has been studied for its role as a topoisomerase inhibitor, which is significant for cancer treatment due to its ability to interfere with DNA replication and transcription processes. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .
The synthesis of 3-bromo-6-fluorochromone can be achieved through several methods:
- Direct Halogenation: This involves the bromination and fluorination of chromone derivatives using halogenating agents under controlled conditions.
- Functionalization of Precursor Compounds: Starting from simpler chromone derivatives, selective functionalization can introduce bromine and fluorine atoms at specific positions on the ring.
- One-Pot Synthesis: Recent studies suggest efficient one-pot methods that allow for the simultaneous introduction of multiple functional groups, streamlining the synthesis process .
3-Bromo-6-fluorochromone has several applications in various fields:
- Pharmaceutical Development: Due to its potential as a topoisomerase inhibitor, it is being explored for use in anticancer therapies.
- Chemical Research: Its unique structure makes it an interesting subject for studies on reaction mechanisms and synthetic methodologies in organic chemistry.
- Material Science: The compound may also find applications in developing new materials with specific optical or electronic properties due to its chromophoric characteristics .
Studies focusing on the interactions of 3-bromo-6-fluorochromone with biological molecules are crucial for understanding its mechanism of action. Preliminary findings suggest that it may interact with DNA and various enzymes involved in DNA metabolism. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic efficacy .
3-Bromo-6-fluorochromone shares structural similarities with several other chromone derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-chromone | Bromine at position 3 | Lacks fluorine substitution |
| 6-Fluorochromone | Fluorine at position 6 | Lacks bromine substitution |
| 3-Hydroxy-6-fluorochromone | Hydroxyl group at position 3 | Different functional group |
| 4-Hydroxy-3-bromochromone | Hydroxyl group at position 4 | Different position of hydroxyl group |
The uniqueness of 3-bromo-6-fluorochromone lies in its combination of bromine and fluorine substituents, which may enhance its biological activity compared to other derivatives. This dual substitution could influence its binding affinity to biological targets, making it a subject of interest for drug discovery efforts .








